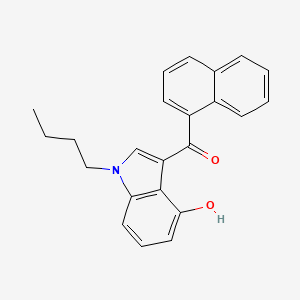
JWH 073 4-羟基吲哚代谢物
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-butyl-4-hydroxyindol-3-yl)-naphthalen-1-ylmethanone: is a synthetic cannabinoid metabolite derived from JWH 073, which is a mildly selective agonist of the central cannabinoid receptor (CB1). This compound is primarily used in research and forensic applications to study the metabolism and effects of synthetic cannabinoids .
科学研究应用
(1-butyl-4-hydroxyindol-3-yl)-naphthalen-1-ylmethanone is extensively used in scientific research, particularly in the following areas:
Chemistry: Studying the chemical properties and reactions of synthetic cannabinoids.
Biology: Investigating the metabolic pathways and biological effects of synthetic cannabinoids.
Medicine: Exploring potential therapeutic applications and toxicological effects.
作用机制
Target of Action
The primary target of the JWH 073 4-hydroxyindole metabolite is the central cannabinoid (CB1) receptor . The CB1 receptor plays a crucial role in the endocannabinoid system, which is involved in a variety of physiological processes including appetite, pain-sensation, mood, and memory.
Mode of Action
JWH 073 4-hydroxyindole metabolite acts as a mildly selective agonist of the CB1 receptor . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, the metabolite binds to the CB1 receptor and activates it, leading to a series of changes in the cells.
Pharmacokinetics
It is expected to be a urinary metabolite of jwh 073, suggesting it is likely excreted in the urine .
生化分析
Biochemical Properties
The JWH 073 4-hydroxyindole metabolite interacts with the central cannabinoid (CB 1) receptor and the peripheral cannabinoid (CB 2) receptor . The K i values for binding CB 1 and the peripheral cannabinoid (CB 2) receptor are 8.9 and 38 nM, respectively .
Molecular Mechanism
The molecular mechanism of action of the JWH 073 4-hydroxyindole metabolite involves binding interactions with the central cannabinoid (CB 1) and peripheral cannabinoid (CB 2) receptors
Metabolic Pathways
The JWH 073 4-hydroxyindole metabolite is expected to be a urinary metabolite of JWH 073 based on the metabolism of the closely-related JWH 015 and JWH 018
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-butyl-4-hydroxyindol-3-yl)-naphthalen-1-ylmethanone involves the hydroxylation of JWH 073. The reaction typically requires specific conditions such as the presence of a hydroxylating agent and a suitable solvent. Common solvents used include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol .
Industrial Production Methods
Industrial production methods for (1-butyl-4-hydroxyindol-3-yl)-naphthalen-1-ylmethanone are not well-documented due to its primary use in research. the synthesis generally follows similar principles as laboratory-scale production, with adjustments for larger scale operations.
化学反应分析
Types of Reactions
(1-butyl-4-hydroxyindol-3-yl)-naphthalen-1-ylmethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form ketones or carboxylic acids.
Reduction: The compound can undergo reduction reactions to form alcohols or amines.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of (1-butyl-4-hydroxyindol-3-yl)-naphthalen-1-ylmethanone, which are useful for further research and analysis .
相似化合物的比较
Similar Compounds
JWH 015: Another synthetic cannabinoid with similar metabolic pathways.
JWH 018: A closely related compound with similar receptor binding properties.
AM-2201: A synthetic cannabinoid with a different chemical structure but similar effects.
Uniqueness
(1-butyl-4-hydroxyindol-3-yl)-naphthalen-1-ylmethanone is unique due to its specific hydroxylation pattern, which distinguishes it from other synthetic cannabinoids. This unique structure allows for specific interactions with cannabinoid receptors and distinct metabolic pathways .
属性
IUPAC Name |
(1-butyl-4-hydroxyindol-3-yl)-naphthalen-1-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO2/c1-2-3-14-24-15-19(22-20(24)12-7-13-21(22)25)23(26)18-11-6-9-16-8-4-5-10-17(16)18/h4-13,15,25H,2-3,14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKIVMJXJKHHIRO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C2=C1C=CC=C2O)C(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201017731 |
Source


|
| Record name | JWH-073 4-hydroxyindole metabolite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201017731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1307803-46-8 |
Source


|
| Record name | JWH-073 4-hydroxyindole metabolite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201017731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

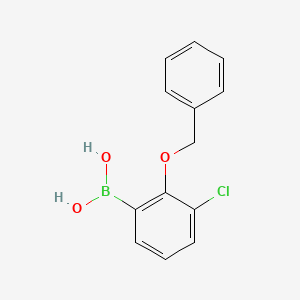
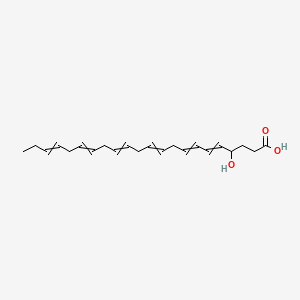
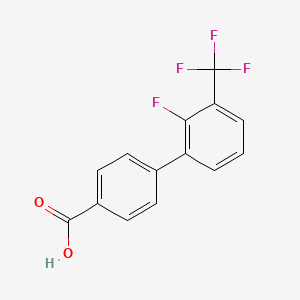
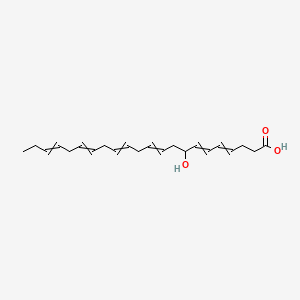
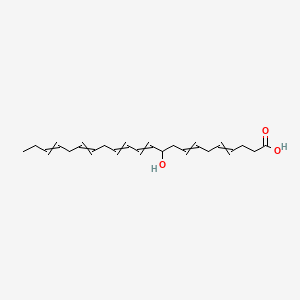
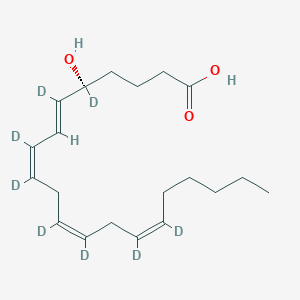

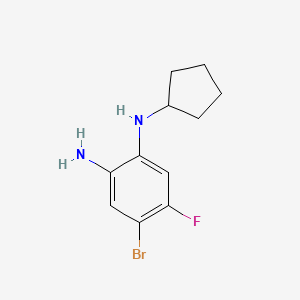

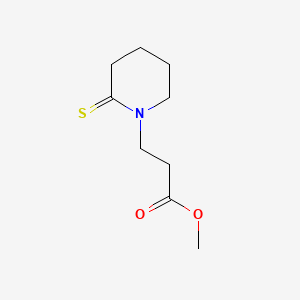
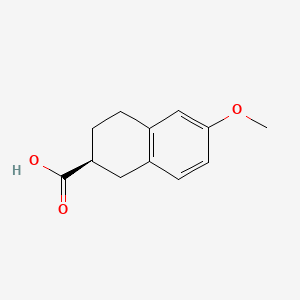
![1H-Pyrazolo[4,3-c]pyridine-6-carboxylic acid](/img/structure/B593942.png)
